Cyclohexyl Formate: A Technical Guide to Chemical Properties and Structure
Cyclohexyl Formate: A Technical Guide to Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cyclohexyl formate (B1220265) (CAS No: 4351-54-6) is a carboxylic ester recognized for its distinct cherry-like, fruity odor.[1][2] It belongs to the class of organic compounds known as carboxylic acid esters, where a carbonyl group's carbon is attached to an alkyl moiety through an oxygen atom.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis methodologies, and reactivity of cyclohexyl formate, tailored for professionals in research and development.
Chemical Structure and Identification
Cyclohexyl formate consists of a cyclohexane (B81311) ring attached to a formate group.[3] Its molecular and structural identifiers are crucial for unambiguous identification in a research and laboratory context.
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IUPAC Name: cyclohexyl formate[5]
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SMILES: C1CCC(CC1)OC=O[5]
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InChI: InChI=1S/C7H12O2/c8-6-9-7-4-2-1-3-5-7/h6-7H,1-5H2[5]
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InChIKey: VUXKVKAHWOVIDN-UHFFFAOYSA-N[5]
Caption: 2D structure of cyclohexyl formate.
Physicochemical Properties
Cyclohexyl formate is a colorless liquid.[1] Its quantitative properties are summarized below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 128.17 g/mol | [1][5] |
| Boiling Point | 162.0 to 163.0 °C (@ 760 mm Hg) | [5][6] |
| Melting Point | 72.6 °C | [1] |
| Density | 0.98 - 1.060 g/cm³ (@ 25 °C) | [1][7] |
| Refractive Index | 1.439 to 1.445 (@ 20 °C) | [5][7] |
| Flash Point | 48.89 to 53.3 °C (120.0 °F TCC) | [1][7] |
| Water Solubility | Insoluble | [1][5] |
| Solubility | Soluble in acetic and formic acid, ether, alcohol | [1][3][5] |
| logP | 1.9 - 2.1 | [1][5] |
| Topological Polar Surface Area | 26.3 Ų | [1][5] |
| Appearance | Light colorless liquid | [1][5] |
| Odor | Pleasant, cherry-like, fruity | [1][2] |
Synthesis and Reactivity
Synthesis Methodologies
Several synthetic routes to cyclohexyl formate have been established, primarily involving esterification.
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Esterification of Cyclohexanol (B46403): The classical and most direct method involves the reaction of cyclohexanol with concentrated formic acid, typically using sulfuric acid as a catalyst.[2]
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From Cyclohexene (B86901) and Formic Acid: An alternative route is the direct reaction of cyclohexene with formic acid in the presence of an acid catalyst.[3] Studies have demonstrated that solid acid catalysts like MIL-101(Cr)-SO₃H can achieve high conversion rates and selectivity.[3]
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Cyclohexane Oxidation Byproduct: Cyclohexyl formate is also formed as a byproduct during the industrial oxidation of cyclohexane to produce cyclohexanol and cyclohexanone.
Caption: Workflow for synthesis via esterification.
Chemical Reactivity
Cyclohexyl formate undergoes reactions typical of carboxylic esters.
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Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester bond can be cleaved to yield the parent alcohol (cyclohexanol) and formic acid.[3] This reversibility is a key characteristic.
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Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters, making it a useful intermediate in synthetic pathways.[3]
Experimental Protocols
Protocol: Synthesis via Fischer Esterification
This protocol is an illustrative example based on established chemical principles for synthesizing cyclohexyl formate from cyclohexanol and formic acid.
Materials:
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Cyclohexanol
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Formic Acid (98-100%)
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Concentrated Sulfuric Acid
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Diethyl Ether (or other suitable extraction solvent)
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Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, combine cyclohexanol and a slight excess of formic acid.
-
Catalysis: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to drive the reaction to completion.
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Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.
-
Extraction: Extract the crude product with diethyl ether.
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Drying: Dry the combined organic layers over anhydrous magnesium sulfate, then filter.
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Purification: Remove the solvent using a rotary evaporator. Purify the resulting crude cyclohexyl formate by fractional distillation under atmospheric or reduced pressure.[2]
Caption: Step-by-step experimental workflow.
Analytical Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and assessing the purity of volatile compounds like cyclohexyl formate.
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
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Capillary column suitable for non-polar to mid-polar compounds (e.g., DB-5ms or equivalent).
Methodology:
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Sample Preparation: Dilute a small amount of the synthesized cyclohexyl formate in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject 1 µL of the diluted sample into the GC inlet, typically set to a temperature of 250 °C.
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GC Separation: Use a temperature program to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C. Helium is commonly used as the carrier gas.
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MS Detection: The mass spectrometer should be set to scan a mass range of m/z 35-350. The EI source energy is typically 70 eV.
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Data Analysis: Identify the cyclohexyl formate peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST). Key fragments for cyclohexyl formate include m/z 82 and 67.[5][8]
Applications in Research and Development
While known as a flavoring agent, cyclohexyl formate holds relevance in more technical fields.[1][9]
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Synthetic Intermediate: It serves as an intermediate in the synthesis of other organic molecules, including potential applications in the production of pharmaceuticals and agrochemicals.[3]
-
Solvent: Due to its ester functionality and moderate polarity, it can be used as a solvent for certain organic reactions.[3]
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Research Chemical: It is employed in research settings for studying esterification kinetics and reaction mechanisms.[3]
Safety and Handling
Cyclohexyl formate is classified as a flammable liquid and requires appropriate handling procedures.
| Safety Information | Details | Reference(s) |
| GHS Classification | Flammable liquid and vapor (Category 3) | [1] |
| Hazard Statement | H226: Flammable liquid and vapor | [1] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P280: Wear protective gloves/eye protection. P403+P235: Store in a well-ventilated place. Keep cool. | [9][10] |
| Handling | Handle in a well-ventilated area.[10] Use non-sparking tools.[10] Avoid contact with skin and eyes.[10] Prevent fire caused by electrostatic discharge.[10] | [10] |
| Personal Protective Equipment | Wear suitable protective clothing, chemical-impermeable gloves (EN 374), and tightly fitting safety goggles.[10] | [10] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. | [10] |
| First Aid (Skin Contact) | Take off contaminated clothing immediately and wash off with soap and plenty of water. | [10] |
References
- 1. echemi.com [echemi.com]
- 2. CYCLOHEXYL FORMATE | 4351-54-6 [chemicalbook.com]
- 3. Buy Cyclohexyl formate (EVT-3402928) | 4351-54-6 [evitachem.com]
- 4. Showing Compound Cyclohexyl formate (FDB003416) - FooDB [foodb.ca]
- 5. Cyclohexyl formate | C7H12O2 | CID 20358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. cyclohexyl formate, 4351-54-6 [thegoodscentscompany.com]
- 8. massbank.eu [massbank.eu]
- 9. guidechem.com [guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
